

Conteltinib Efficacy Data Summary

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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

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Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Duration of Response (DoR)
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| **ALK TKI-naïve** | 64.1% (25/39; 95% CI, 47.2–78.8) | 15.9 months (95% CI, 9.26–23.3) | 15.0 months (95% CI, 9.06–25.8) | | **Crizotinib-pretreated** | 33.3% (7/21; 95% CI, 14.6–57.0) | 6.73 months (95% CI, 4.73–8.54) | 6.60 months (95% CI, 3.77–13.3) |

Experimental Protocol & Study Details

For a full interpretation of the data, it is essential to understand the design and methodology of the clinical trial that generated it.

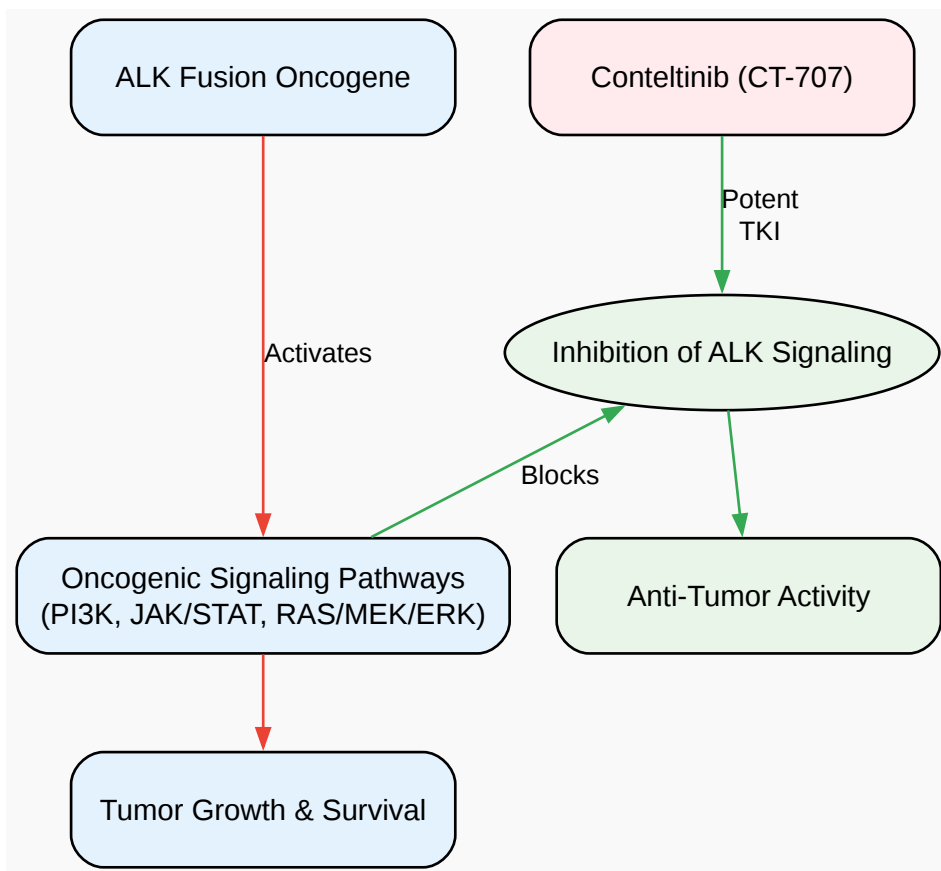
- **Study Identifier:** This was a **multicenter, open-label, first-in-human phase 1 study** (NCT02695550) [1] [2].
- **Primary Endpoints:** The study was initially designed to assess **safety, tolerability, and pharmacokinetics**. The primary endpoints were the **maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and adverse events** [1] [2].
- **Dosing Regimen:** The study included a **dose-escalation phase** where **Conteltinib** was taken orally at doses ranging from 50 mg to 800 mg once daily (QD). The **recommended Phase 2 dose** was determined to be **600 mg QD for ALK TKI-naïve patients** and **300 mg twice daily (BID) for crizotinib-pretreated patients** [1] [3].
- **Patient Population:** The trial enrolled **64 patients** with advanced ALK-positive NSCLC. Of these, **41 (64.1%) were ALK TKI-naïve** and **23 (35.9%) had received crizotinib previously**. Efficacy was

evaluated in 39 of the TKI-naïve patients and 21 of the crizotinib-pretreated patients [1] [2].

- **Key Efficacy Assessment:** Efficacy, measured by **Overall Response Rate (ORR)**, was a secondary endpoint. ORR was defined as the proportion of patients with a best overall response of complete response (CR) or partial response (PR), as assessed by the investigators [1].

Mechanism of Action

Conteltinib is an oral, highly potent, and ATP-competitive **second-generation ALK tyrosine kinase inhibitor (TKI)** [1] [2]. Its mechanism can be visualized as follows:



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In preclinical studies, **Conteltinib** was about **10-fold more potent than crizotinib** against ALK and was also able to inhibit various **crizotinib-resistant ALK mutations** (including L1196M, G1202R, F1174L) [1] [2]. It also shows secondary inhibitory activity against **FAK and PYK2**, although with less potency than its inhibition of ALK [1].

Safety Profile

A manageable safety profile was observed in the study [1] [3]:

- **Treatment-Related Adverse Events (TRAEs):** 90.6% of patients experienced any grade of TRAE, but only 14.1% had grade 3 or higher TRAEs.
- **Most Common TRAEs:** The most frequently reported TRAEs were **diarrhea (71.9%)**, elevated serum creatinine (**45.3%**), elevated aspartate aminotransferase (**39.1%**), and **nausea (37.5%)**.

Interpretation for Professionals

The data indicates that **Conteltinib** is an active agent in ALK-positive NSCLC:

- The **ORR of 64.1%** and **median PFS of 15.9 months** in ALK TKI-naïve patients are encouraging for a Phase 1 trial, supporting its further development as a second-generation ALK TKI [1].
- The activity in **crizotinib-pretreated patients (ORR 33.3%)** confirms its potential to overcome resistance to the first-generation TKI, likely due to its potency against resistant ALK mutations [1] [2].
- The **safety profile** is consistent with other TKIs in this class, with mostly low-grade gastrointestinal and hepatic laboratory abnormalities being common [1].

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References

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